molecular formula C14H19ClN2O3S B5507763 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine

1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine

Cat. No. B5507763
M. Wt: 330.8 g/mol
InChI Key: SYEHJMNTARXOHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions, where a piperazine ring is functionalized with various substituents. For compounds similar to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine, common synthetic routes include the reaction of piperazine with sulfonyl chlorides or chlorobenzoyl compounds under suitable conditions. These methods can result in high yields and offer a degree of selectivity for the desired product (Romagnoli et al., 2008).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation. This structural feature is crucial for the compound's biological activity, as it affects the way the molecule interacts with biological targets. X-ray crystallography studies have been used to determine the precise conformation and geometric parameters of such compounds, revealing the tetrahedral nature of the sulfur atom in sulfonyl-substituted piperazines and the planarity of the benzoyl group (Naveen et al., 2007).

Scientific Research Applications

Adenosine A2B Receptor Antagonists

  • Research by Borrmann et al. (2009) developed a series of compounds, including those similar in structure to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine, which showed promise as adenosine A2B receptor antagonists. These compounds demonstrated high selectivity and subnanomolar affinity, making them potential candidates for further pharmacological research (Borrmann et al., 2009).

HIV-1 Reverse Transcriptase Inhibitors

  • Romero et al. (1994) discussed the synthesis and bioactivity of bis(heteroaryl)piperazines, including compounds structurally related to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine, as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These findings open avenues for further exploration in antiviral therapy (Romero et al., 1994).

Metabolism of Novel Antidepressants

  • A study by Hvenegaard et al. (2012) focused on the metabolism of a novel antidepressant structurally similar to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine. This study provides insights into the enzymatic pathways involved in the metabolism of such compounds, which is crucial for understanding their pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).

Melanocortin Receptors

  • Mutulis et al. (2004) synthesized and analyzed piperazine analogues of melanocortin receptor agonists, including molecules structurally related to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine. This research contributes to our understanding of melanocortin receptors, which play a role in diverse physiological functions (Mutulis et al., 2004).

Antibacterial Agents

  • A study by Matsumoto and Minami (1975) explored the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, including compounds similar to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine. These compounds were noted for their activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Synthesis of N-Heterocycles

  • Matlock et al. (2015) reported the synthesis of N-heterocycles, including piperazines, using α-phenylvinylsulfonium salts. This method offers a new approach to synthesizing a range of compounds, including those related to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine (Matlock et al., 2015).

properties

IUPAC Name

(3-chlorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-2-10-21(19,20)17-8-6-16(7-9-17)14(18)12-4-3-5-13(15)11-12/h3-5,11H,2,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEHJMNTARXOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)[4-(propylsulfonyl)piperazin-1-yl]methanone

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